

Ethyl 7-methoxybenzofuran-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 7-methoxybenzofuran-2-carboxylate

Cat. No.: B1268053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methoxybenzofuran-2-carboxylate is a key heterocyclic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its benzofuran core, substituted with methoxy and ethyl carboxylate moieties, serves as a versatile scaffold for the synthesis of a wide array of more complex, biologically active compounds. This document provides an in-depth overview of the discovery, history, and synthesis of **ethyl 7-methoxybenzofuran-2-carboxylate**, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic pathways.

Introduction

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with diverse pharmacological activities.^{[1][2]} These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.^{[1][2]} **Ethyl 7-methoxybenzofuran-2-carboxylate**, in particular, has emerged as a crucial intermediate in the development of novel therapeutics, especially for neurological and cardiovascular diseases, as well as in the creation of potential agrochemicals.^[3] Its structural features make it an attractive starting material for the exploration of new chemical entities with significant biological potential.

Discovery and History

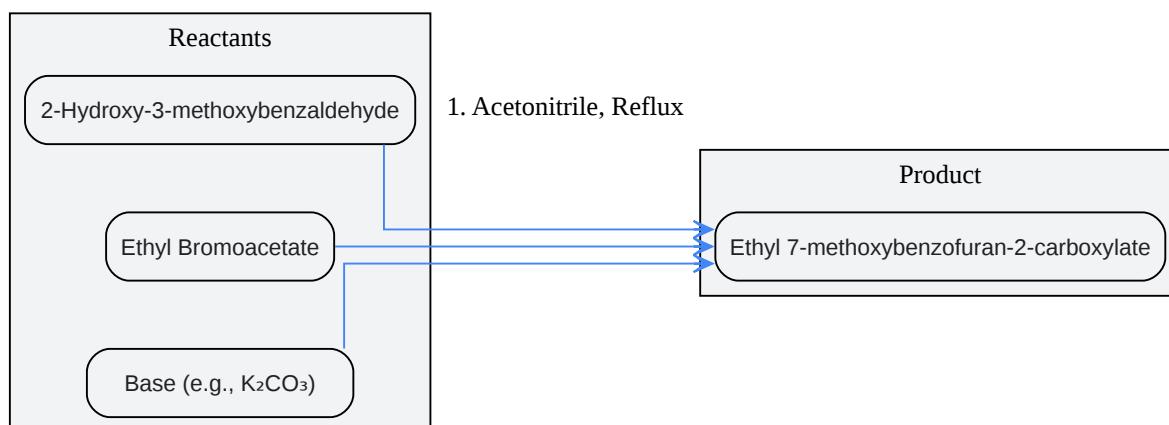
While a singular "discovery" paper for **ethyl 7-methoxybenzofuran-2-carboxylate** is not readily identifiable in historical literature, its synthesis is rooted in established methods for the construction of the benzofuran ring system. One of the foundational methods for benzofuran synthesis is the Perkin reaction, first developed by William Henry Perkin in 1868. This reaction and its variations, which involve the condensation of a salicylaldehyde derivative with an acid anhydride or an active methylene compound, have been adapted over the years to produce a wide range of substituted benzofurans.

The synthesis of **ethyl 7-methoxybenzofuran-2-carboxylate** is a direct application of these classical organic reactions, utilizing a substituted salicylaldehyde to introduce the desired methoxy group at the 7-position. The earliest preparations likely emerged from systematic explorations of benzofuran chemistry, with a focus on creating diverse analogues for biological screening and as building blocks for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 7-methoxybenzofuran-2-carboxylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ O ₄	[4][5]
Molecular Weight	220.22 g/mol	[4]
CAS Number	50551-58-1	[4][5]
Appearance	White to cream or pale yellow crystals/powder	[5]
Melting Point	83-93 °C	[5]
Boiling Point	316.2 °C at 760 mmHg	[4]
Density	1.192 g/cm ³	[4]


Synthesis and Experimental Protocols

The most common and established method for the synthesis of **ethyl 7-methoxybenzofuran-2-carboxylate** involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate or a related C2 synthon, followed by cyclization. A general and widely applicable protocol is detailed below.

General Synthesis via Condensation and Cyclization

This synthetic approach is a variation of the Perkin or related condensation reactions and provides a reliable route to the target compound.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **ethyl 7-methoxybenzofuran-2-carboxylate**.

Detailed Experimental Protocol

Materials:

- 2-Hydroxy-3-methoxybenzaldehyde
- Ethyl bromoacetate

- Anhydrous potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Ethyl acetate
- 5% Hydrochloric acid
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

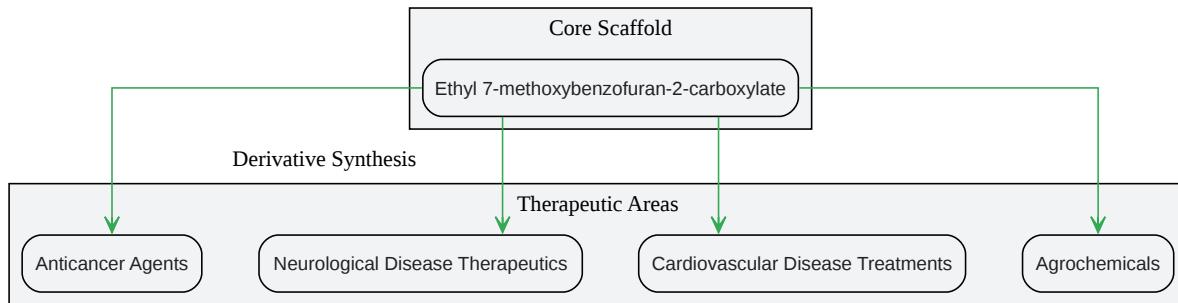
- To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (3.0 mmol).
- To this stirred suspension, add ethyl bromoacetate (1.2 mmol) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the resulting crude product in ethyl acetate (200 mL).
- Wash the organic layer with 5% dilute hydrochloric acid (2 x 50 mL), followed by water (50 mL), and finally with brine solution (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl 7-methoxybenzofuran-2-carboxylate**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data from Synthetic Procedures

The following table summarizes typical quantitative data obtained from the synthesis of **ethyl 7-methoxybenzofuran-2-carboxylate** and its derivatives.

Starting Material	Reagents	Product	Yield (%)	Melting Point (°C)	Reference
Salicylaldehydes	Ethyl bromoacetate, K ₂ CO ₃	Ethyl benzofuran-2-carboxylates	~86	N/A	[6]
2-Hydroxy-3-methoxybenzaldehyde	Diethyl bromomalonate, K ₂ CO ₃ , Toluene, TBAB	Ethyl 7-methoxybenzofuran-2-carboxylate	N/A	N/A	[7]
2-formylphenoxylethylcarboxylates	P(MeNCH ₂ CH ₂) ₃ N	Ethyl benzofuran-2-carboxylates	80-99	N/A	[4]

Spectroscopic Characterization


The structure of **ethyl 7-methoxybenzofuran-2-carboxylate** is confirmed by various spectroscopic techniques. Below is a summary of expected spectroscopic data.

Spectroscopy	Key Data and Interpretation	Reference
¹ H NMR	The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the benzofuran ring system.	[8][9]
¹³ C NMR	The carbon spectrum will display a peak for the ester carbonyl carbon (around 167 ppm), signals for the aromatic carbons, a peak for the methoxy carbon, and signals for the ethyl group carbons.	[8][9]
IR Spectroscopy	The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm ⁻¹) and characteristic absorptions for the C-O bonds and the aromatic ring.	
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol).	[4]

Applications in Drug Discovery and Development

Ethyl 7-methoxybenzofuran-2-carboxylate serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The benzofuran nucleus is a privileged structure in

medicinal chemistry, and modifications at the 2- and 7-positions can lead to compounds with a wide range of biological activities.

[Click to download full resolution via product page](#)

Caption: Role of the core scaffold in developing new therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. The core structure of **ethyl 7-methoxybenzofuran-2-carboxylate** can be modified to introduce various pharmacophores that can interact with biological targets involved in cancer progression. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[2]

Neurological and Cardiovascular Applications

The versatility of the benzofuran scaffold has also been exploited in the development of agents targeting neurological and cardiovascular disorders.[3] The ability to readily modify the core structure allows for the fine-tuning of physicochemical properties to optimize blood-brain barrier penetration for neurological targets or to enhance selectivity for cardiovascular receptors.

Conclusion

Ethyl 7-methoxybenzofuran-2-carboxylate is a molecule of significant importance in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, makes it an invaluable building block for the creation of novel compounds with diverse applications. This guide has provided a comprehensive overview of its history, synthesis, and properties, underscoring its continued relevance in modern chemical research and drug discovery. The detailed protocols and compiled data serve as a valuable resource for researchers working with this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 7-methoxybenzofuran-2-carboxylate [myskinrecipes.com]
- 4. lookchem.com [lookchem.com]
- 5. Ethyl 7-methoxybenzo[b]furan-2-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. ekwan.github.io [ekwan.github.io]
- 9. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Ethyl 7-methoxybenzofuran-2-carboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268053#discovery-and-history-of-ethyl-7-methoxybenzofuran-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com